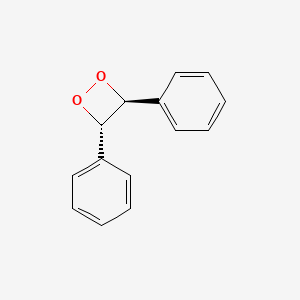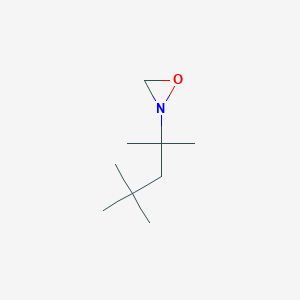
(3S,4S)-3,4-Diphenyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3,4-Diphenyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms and two phenyl groups attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Diphenyl-1,2-dioxetane typically involves the photooxidation of suitable precursors. One common method is the photooxidation of stilbene derivatives in the presence of singlet oxygen. The reaction is carried out under controlled light exposure, often using a sensitizer to facilitate the generation of singlet oxygen. The reaction conditions include maintaining a low temperature to stabilize the dioxetane intermediate.
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s instability and the specialized conditions required for its synthesis. advancements in photochemical reactors and continuous flow systems have made it possible to produce this compound on a larger scale with improved safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Diphenyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted carbonyl compounds.
Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include singlet oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include phenyl-substituted carbonyl compounds, diols, and various substituted phenyl derivatives.
Scientific Research Applications
(3S,4S)-3,4-Diphenyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of photochemical reactions and the behavior of dioxetanes.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a chemiluminescent probe.
Medicine: Research is ongoing to explore its potential as a diagnostic tool due to its ability to generate light upon decomposition.
Industry: It is used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism by which (3S,4S)-3,4-Diphenyl-1,2-dioxetane exerts its effects involves the cleavage of the dioxetane ring, leading to the formation of excited-state carbonyl compounds. These excited states can emit light, a property exploited in chemiluminescence. The molecular targets and pathways involved include the interaction with singlet oxygen and the subsequent formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-Tetflupyrolimet: Another dioxetane derivative with similar structural features.
(3S,4S)-Statine: A compound with a similar stereochemistry but different functional groups.
Uniqueness
(3S,4S)-3,4-Diphenyl-1,2-dioxetane is unique due to its high chemiluminescent efficiency and the stability of its excited states. This makes it particularly valuable in applications requiring sensitive detection of light emission.
Properties
CAS No. |
61570-42-1 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(3S,4S)-3,4-diphenyldioxetane |
InChI |
InChI=1S/C14H12O2/c1-3-7-11(8-4-1)13-14(16-15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1 |
InChI Key |
MONRMVFGAXUJGF-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OO2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide](/img/structure/B14569050.png)

![Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate](/img/structure/B14569059.png)



![N-[1-(Octa-2,7-dien-1-yl)cyclohexyl]propan-2-imine](/img/structure/B14569084.png)
![4,4,9,9-Tetrabromobicyclo[6.1.0]nonane](/img/structure/B14569085.png)




